
メトトレキセートナトリウム
概要
説明
メトトレキセートナトリウムは、化学療法薬および免疫抑制剤です。さまざまな種類の癌、自己免疫疾患、および子宮外妊娠の治療に使用されます。 この化合物は、葉酸誘導体であり、ヌクレオチド合成に関与するいくつかの酵素を阻害し、炎症の抑制と細胞分裂の阻止につながります .
2. 製法
合成経路と反応条件: メトトレキセートナトリウムは、N-メチル-p-アミノ安息香酸グルタミン酸のアルカリ金属塩、カルシウム塩、および亜鉛塩、テトラアミノピリミジン硫酸塩、および1,1,3-トリブロモアセトンを含む一連の化学反応によって合成されます。 このプロセスには、ジエチルN-(p-メチルアミノ安息香酸)グルタミン酸の形成が含まれ、これはその後、一連のステップを経てメトトレキセートに変換されます .
工業的製造方法: メトトレキセートナトリウムの工業的製造には、最終製品の純度を確保するために、高純度反応物と厳しい反応条件を使用することが含まれます。 このプロセスには、難溶性亜鉛塩によるメトトレキセートの精製とナトリウム塩の結晶化が含まれ、高純度(98%以上)のメトトレキセートが得られます .
科学的研究の応用
メトトレキセートナトリウムは、幅広い科学研究の用途を持っています。
化学: さまざまな化学反応と合成における試薬として使用されます。
生物学: 細胞プロセスと酵素阻害への影響について研究されています。
医学: 癌(例:乳がん、白血病、肺がん)、自己免疫疾患(例:関節リウマチ、乾癬)、および子宮外妊娠の治療に広く使用されています
作用機序
メトトレキセートナトリウムは、ジヒドロ葉酸レダクターゼ、チミジル酸シンターゼ、アミノイミダゾールカルボキサミドリボヌクレオチドトランスホルミラーゼ、およびアミドホスホリボシル転移酵素を含むヌクレオチド合成に関与する酵素を阻害することにより、その効果を発揮します。 この阻害は、細胞分裂を阻止し、炎症の抑制につながります .
6. 類似の化合物との比較
メトトレキセートナトリウムは、化学療法薬と免疫抑制剤の両方の役割を果たすため、ユニークです。類似の化合物には以下が含まれます。
アミノプテリン: 同じ作用機序を持つ古い葉酸拮抗薬ですが、毒性がより高いです。
ペメトレキセド: より幅広い活性スペクトルを持つ、癌治療に使用される別の抗葉酸薬です。
ラルチトレキセド: 大腸癌の治療に使用されるチミジル酸シンターゼ阻害剤
メトトレキセートナトリウムは、腫瘍学と自己免疫疾患の治療の両方における広範な使用、および確立された安全性と有効性により際立っています。
生化学分析
Biochemical Properties
Methotrexate sodium plays a crucial role in biochemical reactions by inhibiting several enzymes responsible for nucleotide synthesis. It primarily targets dihydrofolate reductase (DHFR), an enzyme involved in the tetrahydrofolate synthesis pathway . By inhibiting DHFR, methotrexate sodium prevents the formation of tetrahydrofolate, which is essential for the synthesis of purines and thymidylate, thereby inhibiting DNA synthesis and cell division . Additionally, methotrexate sodium interacts with other biomolecules such as adenosine, prostaglandins, leukotrienes, and cytokines, contributing to its anti-inflammatory effects .
Cellular Effects
Methotrexate sodium affects various types of cells and cellular processes. It inhibits cell proliferation, particularly in rapidly dividing cells such as cancer cells and T-lymphocytes . This inhibition leads to a reduction in inflammation and immune response. Methotrexate sodium also influences cell signaling pathways, gene expression, and cellular metabolism by interfering with the folate pathway and reducing the availability of nucleotides required for DNA and RNA synthesis . This results in the suppression of cell division and induction of apoptosis in cancer cells .
Molecular Mechanism
At the molecular level, methotrexate sodium exerts its effects by binding to and inhibiting dihydrofolate reductase (DHFR), thereby blocking the conversion of dihydrofolate to tetrahydrofolate . This inhibition leads to a decrease in the synthesis of purines and thymidylate, which are essential for DNA replication and repair . Methotrexate sodium also undergoes polyglutamation, which enhances its retention and activity within cells . Additionally, methotrexate sodium affects the adenosine pathway by increasing the release of adenosine, which has anti-inflammatory properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methotrexate sodium change over time. Methotrexate sodium is known to be stable under normal storage conditions, but it can degrade when exposed to light and high temperatures . Long-term exposure to methotrexate sodium can lead to cumulative toxicity, affecting cellular function and viability . In vitro and in vivo studies have shown that methotrexate sodium can cause liver and kidney damage, as well as bone marrow suppression with prolonged use .
Dosage Effects in Animal Models
The effects of methotrexate sodium vary with different dosages in animal models. Low doses of methotrexate sodium are effective in reducing inflammation and controlling cell proliferation without causing significant toxicity . High doses can lead to severe adverse effects such as intestinal mucositis, hepatorenal damage, and bone marrow suppression . Threshold effects have been observed, where increasing the dosage beyond a certain point results in a disproportionate increase in toxicity .
Metabolic Pathways
Methotrexate sodium is involved in several metabolic pathways, primarily the folate pathway . It inhibits dihydrofolate reductase (DHFR), leading to a decrease in tetrahydrofolate levels and subsequent inhibition of purine and thymidylate synthesis . Methotrexate sodium is also metabolized to 7-hydroxy-methotrexate, which has a longer half-life and contributes to its pharmacological effects . The drug undergoes enterohepatic recirculation, which prolongs its presence in the body .
Transport and Distribution
Methotrexate sodium is transported and distributed within cells and tissues through various mechanisms. It is actively absorbed by the proximal jejunum after oral administration and reaches maximum plasma concentration within 0.75 to 2 hours . Methotrexate sodium is transported across cell membranes by reduced folate carrier (RFC) and proton-coupled folate transporter (PCFT) . It is also distributed in the plasma as methotrexate polyglutamates, which are taken up by cells and retained for prolonged periods .
Subcellular Localization
Methotrexate sodium is localized within cells primarily in the cytoplasm and nucleus . It undergoes polyglutamation, which enhances its retention and activity within cells . Methotrexate sodium targets the folate pathway enzymes in the cytoplasm and nucleus, inhibiting DNA and RNA synthesis . The drug’s subcellular localization is influenced by its interaction with transporters and binding proteins that direct it to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions: Methotrexate sodium is synthesized through a series of chemical reactions involving the alkali metal, calcium, and zinc salts of N-methyl-p-aminobenzoylglutamate, tetraaminopyrimidine sulfate, and 1,1,3-tribromoacetone. The process involves the formation of diethyl N-(p-methylaminobenzoyl)glutamate, which is then converted to methotrexate through a series of steps .
Industrial Production Methods: The industrial production of methotrexate sodium involves the use of high-purity reactants and stringent reaction conditions to ensure the final product’s purity. The process includes the purification of methotrexate via the insoluble zinc salt and crystallization of the sodium salt, resulting in methotrexate of high purity (98+%) .
化学反応の分析
反応の種類: メトトレキセートナトリウムは、酸化、還元、置換を含むさまざまな化学反応を起こします。
一般的な試薬と条件:
酸化: ヨウ化カリウムは、通常、酸化剤として使用されます。
還元: 水素化ホウ素ナトリウムなどの還元剤を使用できます。
置換: さまざまな求核剤を置換反応に使用できます。
主要な生成物: これらの反応から生成される主要な生成物には、7-ヒドロキシメトトレキセート、2,4-ジアミノ-N10-メチルプテロイル酸、およびメトトレキセートポリグルタミン酸が含まれます .
類似化合物との比較
Methotrexate sodium is unique due to its dual role as a chemotherapy agent and immune-system suppressant. Similar compounds include:
Aminopterin: An older folate antagonist with similar mechanisms but higher toxicity.
Pemetrexed: Another antifolate used in cancer treatment, with a broader spectrum of activity.
Raltitrexed: A thymidylate synthase inhibitor used in colorectal cancer treatment
Methotrexate sodium stands out due to its extensive use in both oncology and autoimmune disease treatment, as well as its well-established safety profile and efficacy.
特性
IUPAC Name |
disodium;(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N8O5.2Na/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30;;/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27);;/q;2*+1/p-2/t13-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DASQOOZCTWOQPA-GXKRWWSZSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N8Na2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
59-05-2 (Parent) | |
| Record name | Methotrexate disodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007413345 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3037123 | |
| Record name | Methotrexate disodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3037123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7413-34-5, 15475-56-6 | |
| Record name | Methotrexate disodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007413345 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methotrexate disodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3037123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-glutamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.202 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Sodium N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-glutamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.889 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHOTREXATE SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3IG1E710ZN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[bis(2-hydroxyethyl)amino]ethanol;2-(2,4-dichlorophenyl)sulfonylacetic acid](/img/structure/B12125.png)
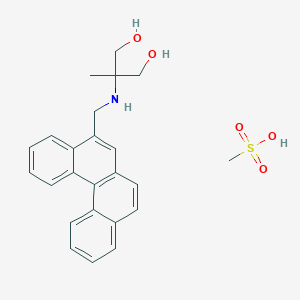
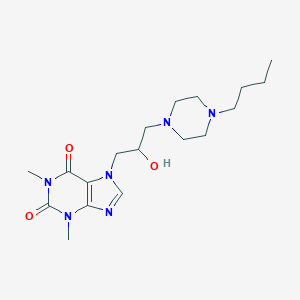
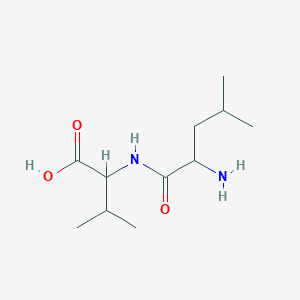


![N-[2-[benzoyl-[2-(diethylamino)ethyl]amino]phenyl]benzamide](/img/structure/B12134.png)
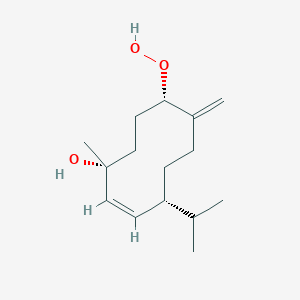

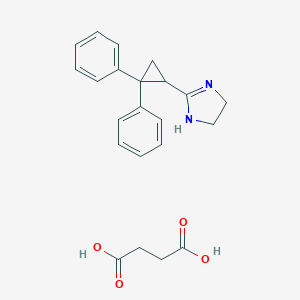


![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12150.png)

